molecular formula C25H28O5 B12379560 FPR1 antagonist 1

FPR1 antagonist 1

Cat. No.: B12379560
M. Wt: 408.5 g/mol
InChI Key: VZYXPOGAGMNERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FPR1 antagonist 1 is a compound that inhibits the activity of the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor involved in the regulation of inflammatory responses and immune cell trafficking. By blocking FPR1, this compound can modulate immune responses and has potential therapeutic applications in various inflammatory and immune-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FPR1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of chromone analogs, which are potent and competitive FPR1 antagonists . The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

FPR1 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3

InChI Key

VZYXPOGAGMNERM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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